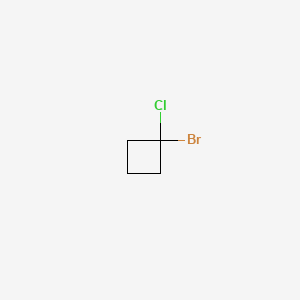

1-Bromo-1-chlorocyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

31038-07-0 |

|---|---|

Molecular Formula |

C4H6BrCl |

Molecular Weight |

169.45 g/mol |

IUPAC Name |

1-bromo-1-chlorocyclobutane |

InChI |

InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2 |

InChI Key |

XSCXKWZUJRRLIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Bromo-1-chlorocyclobutane (CAS 31038-07-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane (CAS Number: 31038-07-0), a halogenated cyclobutane (B1203170) derivative. Due to its strained ring system and the presence of two different halogen atoms on the same carbon, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex molecular architectures. This document consolidates available data on its chemical and physical properties, outlines general synthetic strategies, and discusses its potential reactivity, with a focus on intramolecular coupling reactions. While detailed experimental protocols and complete spectral data are not widely available in the public domain, this guide presents the currently accessible information to aid researchers in their work with this compound.

Chemical and Physical Properties

This compound is a cyclic alkyl halide with the molecular formula C₄H₆BrCl.[1] The presence of both bromine and chlorine imparts unique reactivity to the molecule. A summary of its known and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 31038-07-0 | [1] |

| Molecular Formula | C₄H₆BrCl | [1] |

| Molecular Weight | 169.45 g/mol | [1] |

| Predicted Boiling Point | 151.9 ± 13.0 °C at 760 mmHg | Benchchem |

| Predicted Density | 1.7 ± 0.1 g/cm³ | Benchchem |

| XLogP3 | 2.4 | [1] |

| SMILES | C1CC(C1)(Cl)Br | [1] |

| InChI | InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2 | [1] |

| InChIKey | XSCXKWZUJRRLIL-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. However, mass spectrometry data is available and provides key information for its identification.

Mass Spectrometry

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

| m/z | Interpretation |

| 172 | [M+4]⁺ (containing ⁸¹Br and ³⁷Cl) |

| 170 | [M+2]⁺ (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 168 | [M]⁺ (containing ⁷⁹Br and ³⁵Cl) |

| 142 | [M - Cl]⁺ (containing ⁸¹Br) |

| 140 | [M - Cl]⁺ (containing ⁷⁹Br) |

| 93 | [M - Br]⁺ or [M - HBr]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The relative intensities of the molecular ion peaks will reflect the natural abundance of the halogen isotopes.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the public domain. Researchers working with this compound would need to acquire this data for its comprehensive characterization.

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not readily found, the literature suggests two primary strategies starting from commercially available precursors.

Sequential Halogenation of Cyclobutanone

This is a plausible and logical route for the synthesis of this compound. The methodology involves a two-step process:

-

Monohalogenation of Cyclobutanone: The first step is the selective introduction of one halogen atom at the α-position of cyclobutanone. For instance, α-chlorocyclobutanone can be prepared.

-

Second Halogenation: The resulting α-halocyclobutanone is then subjected to a second halogenation step with a different halogenating agent to yield the final product.

Caption: Synthesis of this compound from Cyclobutanone.

Decarboxylative Halogenation

Another potential synthetic pathway involves the use of a cyclobutanecarboxylic acid derivative. This method is based on the Hunsdiecker reaction or its modifications.

-

Synthesis of 1-Bromo-1-chlorocyclobutanecarboxylic Acid: This intermediate could potentially be synthesized from a suitable precursor.

-

Decarboxylative Halogenation: The carboxylic acid is then converted to its silver salt and treated with a halogen to replace the carboxyl group.

It is important to note that these are generalized pathways, and the development of a specific, optimized experimental protocol would require further investigation.

Chemical Reactivity and Potential Applications

The primary interest in this compound lies in its potential as a building block in organic synthesis. The two different halogens offer opportunities for selective and sequential reactions.

Intramolecular Wurtz Reaction

A key potential reaction of 1,1-dihalocycloalkanes is the intramolecular Wurtz-type coupling to form highly strained bicyclic compounds. In the case of this compound, treatment with an active metal like sodium could theoretically lead to the formation of bicyclo[1.1.0]butane. This reaction is conceptually similar to the reported intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane.

The mechanism is thought to proceed through the formation of a carbanion, which then displaces the second halogen in an intramolecular fashion. The higher reactivity of the carbon-bromine bond suggests it would be the first to react.

Caption: Proposed Intramolecular Wurtz Reaction of this compound.

Safety and Handling

This compound is predicted to be a hazardous substance. The following GHS hazard statements have been associated with it:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry. Its utility as a precursor to strained bicyclic systems and other complex molecules makes it a target of interest for methods development. However, a notable lack of detailed, publicly available experimental protocols and comprehensive spectral data presents a challenge for researchers. The information compiled in this guide serves as a starting point for scientists and professionals in the field, highlighting the known properties and potential synthetic utility of this compound, while also underscoring the areas where further research and data publication are needed.

References

Spectroscopic Analysis of 1-Bromo-1-chlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) of interest in synthetic organic chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of available mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound.

Predicted and Experimental Spectroscopic Data

The following sections summarize the expected and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) are expected to be deshielded compared to those on C3.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.5 - 3.0 | Multiplet | 4H | -CH₂- (adjacent to C-Br/Cl) |

| 2.0 - 2.5 | Multiplet | 2H | -CH₂- |

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon atom bonded to both bromine and chlorine (C1) will be significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 70 - 85 | C-Br/Cl (C1) |

| 30 - 40 | -CH₂- (C2, C4) |

| 15 - 25 | -CH₂- (C3) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H stretch | Alkane |

| 1400 - 1475 | C-H bend (scissoring) | -CH₂- |

| 650 - 800 | C-Cl stretch | Alkyl chloride |

| 550 - 690 | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available and provides key information about its molecular weight and fragmentation pattern.[1] The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) leads to a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168, 170, 172 | Variable | [C₄H₆BrCl]⁺ (Molecular Ion) |

| 133, 135 | Moderate | [M - Cl]⁺ |

| 89 | Moderate | [M - Br]⁺ |

| 54 | High | [C₄H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The absorption bands are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the sample, causing the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

References

Physical properties of 1-Bromo-1-chlorocyclobutane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Bromo-1-chlorocyclobutane, specifically its boiling point and density. Due to a lack of extensive experimental data in publicly available literature, this guide presents predicted values from computational models. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physical constants, which can be applied to this and similar halogenated cyclobutane (B1203170) compounds.

Core Physical Properties

The physical characteristics of this compound are influenced by the presence of two different halogen atoms on the same carbon of the cyclobutane ring. This substitution pattern impacts the compound's polarity, molecular weight, and intermolecular forces, which in turn determine its boiling point and density.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that these values are predicted and may differ from experimentally determined values.

| Physical Property | Value | Source |

| Boiling Point | 151.9 ± 13.0 °C (at 760 mmHg) | Predicted[1] |

| Density | 1.7 ± 0.1 g/cm³ | Predicted[1] |

| Molecular Weight | 169.45 g/mol | Computed[1][2] |

Experimental Protocols

Precise experimental determination of the boiling point and density is crucial for the accurate characterization of a compound. The following are detailed methodologies for these measurements, broadly applicable to liquid organic compounds like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the sample vial.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample vial.

-

The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and vial assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully submerged.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4]

Density Determination: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (with a ground-glass stopper and capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed.

-

The density of the sample liquid is calculated using the following formula:

Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Synthesis Pathway Visualization

The synthesis of this compound can be approached through the sequential halogenation of a cyclobutanone (B123998) precursor.[1] This process involves the introduction of the two different halogen atoms in a stepwise manner.

Caption: A simplified workflow for the synthesis of this compound.

References

Stereoisomers of 1-Bromo-1-chlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-1-chlorocyclobutane, a chiral halogenated cyclobutane (B1203170) with potential applications in organic synthesis and as a building block for novel chemical entities. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines established methodologies for its synthesis, separation, and characterization based on analogous chemical systems. It includes proposed experimental protocols, predicted spectroscopic data, and a discussion of the potential reactivity and biological significance of its enantiomers.

Introduction

Cyclobutane derivatives are valuable motifs in medicinal chemistry and materials science, offering unique conformational constraints and three-dimensional diversity. The introduction of stereocenters, such as in this compound, further expands the accessible chemical space, allowing for the exploration of stereospecific interactions in biological systems. This molecule possesses a single chiral center at the C1 position, and therefore exists as a pair of enantiomers: (R)-1-bromo-1-chlorocyclobutane and (S)-1-bromo-1-chlorocyclobutane. The distinct spatial arrangement of the bromine and chlorine atoms around this stereocenter can lead to differential pharmacological and toxicological profiles, making the synthesis and characterization of the individual enantiomers a critical aspect of its evaluation for drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆BrCl | PubChem |

| Molecular Weight | 169.45 g/mol | PubChem |

| CAS Number | 31038-07-0 | PubChem |

| Predicted Boiling Point | 151.9 ± 13.0 °C at 760 mmHg | BenchChem |

| Predicted Density | 1.7 ± 0.1 g/cm³ | BenchChem |

| XLogP3 | 2.4 | PubChem |

Synthesis of Racemic this compound

A plausible and commonly employed method for the synthesis of gem-dihalocycloalkanes is the free-radical halogenation of a monohalogenated precursor. In this case, chlorocyclobutane (B72530) would serve as a suitable starting material.

Proposed Experimental Protocol: Free-Radical Bromination of Chlorocyclobutane

Reaction:

Materials:

-

Chlorocyclobutane

-

Bromine (Br₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)

-

UV lamp (for initiation)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve chlorocyclobutane in an inert solvent.

-

Initiate the reaction by irradiating the mixture with a UV lamp.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining irradiation and stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, continue to irradiate the mixture for an additional hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature and wash it with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain racemic this compound.

Logical Workflow for Synthesis:

Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Proposed Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or a similar phase known for separating halogenated compounds).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) is a common choice for normal-phase chiral separations. The exact ratio would need to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol.

Procedure:

-

Prepare a solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved on the detector.

-

Inject the sample onto the column.

-

Monitor the elution profile using the UV detector (a wavelength in the low UV range, e.g., 210 nm, would be appropriate as the chromophore is weak).

-

Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

-

Collect the fractions corresponding to each peak separately.

-

Evaporate the solvent from each fraction to obtain the isolated enantiomers.

Logical Workflow for Chiral Separation:

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant isotopologues will be:

-

[C₄H₆⁷⁹Br³⁵Cl]⁺

-

[C₄H₆⁸¹Br³⁵Cl]⁺ and [C₄H₆⁷⁹Br³⁷Cl]⁺ (at M+2)

-

[C₄H₆⁸¹Br³⁷Cl]⁺ (at M+4)

Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide.

Reported Mass Spectrum Data (from PubChem):

A mass spectrum for this compound is available on PubChem (CID 560732), showing significant peaks that can be attributed to the molecular ion cluster and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the diastereotopic nature of the methylene (B1212753) protons. The spectrum would likely show multiplets in the region of 2.0-3.5 ppm. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) would be expected to be the most deshielded.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum is expected to show three distinct signals:

-

C1: The carbon bearing the bromine and chlorine atoms will be significantly deshielded and appear at the lowest field.

-

C2/C4: The two equivalent carbons adjacent to C1.

-

C3: The carbon opposite to C1.

Stereochemistry and Optical Activity

Assignment of Absolute Configuration

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of the experimentally measured circular dichroism (CD) spectrum with a theoretically calculated spectrum.

Specific Rotation

The specific rotation is a characteristic physical property of a chiral compound. The two enantiomers of this compound will have specific rotations of equal magnitude but opposite signs. For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X°. This value would need to be determined experimentally after the successful separation of the enantiomers.

Potential Biological Activity and Applications

Halogenated small molecules are prevalent in pharmaceuticals and agrochemicals. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific reported biological activity for this compound, its structural similarity to other bioactive small cyclic compounds suggests potential for exploration in various therapeutic areas. The individual enantiomers could exhibit different biological activities, a common phenomenon in drug action.

The strained cyclobutane ring also makes this compound a useful intermediate in organic synthesis. For instance, related 1,3-dihalocyclobutanes are known precursors to bicyclo[1.1.0]butane, a highly strained and reactive molecule used in the synthesis of complex architectures.

Potential Synthetic Utility:

Conclusion

This compound represents a simple yet intriguing chiral molecule with untapped potential in both synthetic and medicinal chemistry. This technical guide has outlined the probable synthetic and analytical methodologies required for the preparation and characterization of its racemic mixture and individual stereoisomers. While a lack of direct experimental data necessitates a reliance on established chemical principles, the protocols and predictive data presented here provide a solid foundation for researchers and drug development professionals to initiate investigations into this and related halogenated cyclobutane systems. Further experimental work is required to fully elucidate the properties and potential applications of the enantiomers of this compound.

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-chlorocyclobutane from Chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed methodology for the synthesis of 1-bromo-1-chlorocyclobutane, a geminal dihalocyclobutane, starting from chlorocyclobutane (B72530). Due to the limited availability of direct literature on this specific conversion, this guide provides a robust experimental protocol based on the well-established principles of free-radical halogenation. The proposed pathway involves the selective bromination of the tertiary carbon atom of chlorocyclobutane.

Introduction and Rationale

This compound is a valuable synthetic intermediate in organic chemistry, particularly for the construction of strained ring systems and as a precursor for further functionalization.[1] The presence of two different halogens on the same carbon atom allows for differentiated reactivity and sequential transformations. The synthesis from chlorocyclobutane is a logical approach, leveraging the principles of radical chemistry to install a bromine atom at the most substituted carbon.

Free-radical bromination is known to be highly selective for the substitution of hydrogen atoms at positions that form the most stable radical intermediates.[2][3] In the case of chlorocyclobutane, the tertiary C-H bond at the chlorine-bearing carbon is the most likely site for hydrogen abstraction, leading to the desired this compound product.

Proposed Synthetic Pathway: Free-Radical Bromination

The core of the proposed synthesis is the free-radical bromination of chlorocyclobutane using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), under reflux with photochemical initiation.

The overall reaction is as follows:

Chlorocyclobutane + NBS --(AIBN, hν, Reflux)--> this compound + Succinimide (B58015)

The mechanism proceeds via a classic radical chain reaction involving initiation, propagation, and termination steps.

Experimental Protocol

This section details a comprehensive experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Chlorocyclobutane | 90.55 | 10.0 g | 0.110 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.110 | Recrystallized from water |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.18 g | 0.0011 | Radical initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | Anhydrous solvent |

| Sodium Bicarbonate (5% aq.) | 84.01 | 50 mL | - | For washing |

| Sodium Thiosulfate (B1220275) (10% aq.) | 158.11 | 50 mL | - | For quenching excess Br₂ |

| Brine (saturated NaCl aq.) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying agent |

Note on Solvent: Carbon tetrachloride is a traditional solvent for these reactions but is a known carcinogen and ozone-depleting substance. Anhydrous cyclohexane or benzene (B151609) can be used as alternatives.

3.2. Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

UV lamp (or a 250 W sunlamp)

-

Separatory funnel

-

Distillation apparatus

3.3. Procedure

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup should be flame-dried under a nitrogen or argon atmosphere to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with chlorocyclobutane (10.0 g, 0.110 mol), N-bromosuccinimide (19.6 g, 0.110 mol), a catalytic amount of AIBN (0.18 g, 1 mol%), and 200 mL of anhydrous carbon tetrachloride.

-

Reaction Initiation: The mixture is stirred and heated to reflux (approximately 77°C) using a heating mantle. Once refluxing, the reaction is irradiated with a UV lamp positioned a few inches from the flask. The reaction is typically complete within 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by observing the consumption of the starting material via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the heating and irradiation are stopped, and the flask is allowed to cool to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Quenching and Washing: The filtrate is transferred to a separatory funnel and washed with 50 mL of 10% aqueous sodium thiosulfate solution to quench any remaining bromine. The organic layer is then washed sequentially with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

4.1. Physicochemical and Quantitative Data

| Parameter | Chlorocyclobutane (Starting Material) | This compound (Product) |

| Molecular Formula | C₄H₇Cl | C₄H₆BrCl |

| Molar Mass ( g/mol ) | 90.55 | 169.45[1] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | 77-78 | 151.9 ± 13.0 (predicted)[1] |

| Density (g/cm³) | 0.977 | 1.7 ± 0.1 (predicted)[1] |

| Theoretical Yield (g) | - | 18.6 g |

| Expected Yield | - | 50-70% (based on similar reactions) |

4.2. Expected Spectroscopic Data

-

¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the cyclobutane (B1203170) ring protons. The protons on the carbon adjacent to the halogen-bearing carbon (C2 and C4) would likely appear as a multiplet in the range of δ 2.5-3.0 ppm. The protons on C3 would appear as a multiplet at a slightly higher field, around δ 2.2-2.6 ppm.

-

¹³C NMR (CDCl₃): The spectrum should display three distinct signals. The quaternary carbon (C1) bearing the bromine and chlorine atoms is expected to be significantly downfield. The carbons adjacent to C1 (C2 and C4) will be equivalent and show a single peak, while the C3 carbon will show a separate peak.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak cluster corresponding to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of a halogen atom.

Safety Considerations

-

Chlorocyclobutane: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place away from heat sources.

-

Carbon Tetrachloride: Highly toxic and a suspected carcinogen. All operations should be conducted in a fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

UV Radiation: Protect eyes and skin from exposure to the UV lamp.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on available equipment and analytical capabilities.

References

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. The document covers its nomenclature, physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside a discussion of its potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound, a geminal dihalocyclobutane, is a valuable building block in organic synthesis. The presence of two different halogen atoms on the same carbon within a strained cyclobutane ring offers unique reactivity and opportunities for selective functionalization. The cyclobutane motif itself is of growing interest in medicinal chemistry, as its incorporation into molecular scaffolds can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the conformational preferences of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its utilization in research and development.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is This compound [1]. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 31038-07-0[1] |

| Molecular Formula | C₄H₆BrCl[1][2] |

| Molecular Weight | 169.45 g/mol [1] |

| Canonical SMILES | C1CC(C1)(Cl)Br[1] |

| InChIKey | XSCXKWZUJRRLIL-UHFFFAOYSA-N[1] |

A summary of its computed physicochemical properties is provided in Table 2. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 151.9 ± 13.0 °C at 760 mmHg | [3] |

| XLogP3 | 2.4 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 167.93414 Da | [1][2] |

| Topological Polar Surface Area | 0 Ų | [1] |

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. Below is a summary of expected and reported spectral data.

Mass Spectrometry

The mass spectrum of this compound is characterized by a complex isotopic pattern in the molecular ion region due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 168, 170, 172 | Molecular ion peaks ([M]⁺) exhibiting the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |

| 133, 135 | Fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺). |

| 89 | Fragment ion corresponding to the loss of a bromine atom ([M-Br]⁺). |

The fragmentation pattern is initiated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbon adjacent to the dihalo-substituted carbon (C2 and C4) would be expected to appear further downfield compared to the proton on the C3 carbon due to the deshielding effect of the halogens.

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the three different carbon environments in the molecule. The most downfield signal would be for the C1 carbon bearing the two halogen atoms, followed by the C2/C4 carbons, and the most upfield signal would be for the C3 carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorptions for C-H stretching of the methylene groups in the region of 2850-3000 cm⁻¹ and C-C bond vibrations. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a few general strategies, primarily involving the halogenation of a cyclobutane precursor.

Synthetic Pathways

Two plausible synthetic routes are outlined below.

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from Chlorocyclobutane (Route 2)

This protocol describes a representative procedure for the synthesis of this compound via radical bromination of chlorocyclobutane.

Materials:

-

Chlorocyclobutane

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chlorocyclobutane (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq).

-

Heat the reaction mixture to reflux under inert atmosphere for 4-6 hours. The reaction can be monitored by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Chemical Reactions and Experimental Protocols

This compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The C1 carbon is electrophilic and susceptible to attack by nucleophiles. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective substitution, although this can be challenging.

Caption: Nucleophilic substitution of this compound.

Experimental Protocol: Reaction with Sodium Azide (B81097)

This protocol provides a representative procedure for a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, 1-azido-1-chlorocyclobutane.

-

Further purification can be achieved by column chromatography.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form cyclobutene (B1205218) derivatives.

Caption: Elimination reaction of this compound.

Experimental Protocol: Reaction with Potassium tert-Butoxide

This protocol describes a representative procedure for an elimination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by GC-MS.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully evaporate the solvent to obtain the crude product mixture of halocyclobutenes.

-

The products can be separated and purified by preparative gas chromatography or careful fractional distillation.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not identified, the use of gem-dihalocycloalkanes as synthetic intermediates in medicinal chemistry is a growing area of interest. These motifs can serve as precursors to a variety of functionalized cyclobutanes, which are increasingly incorporated into drug candidates to enhance their pharmacological profiles. The strained nature of the cyclobutane ring can impart unique conformational constraints on a molecule, which can be beneficial for binding to biological targets. Furthermore, the introduction of a cyclobutane ring can increase the sp³ character of a molecule, a property often associated with improved clinical success rates.

Conclusion

This compound is a synthetically useful building block with the potential for diverse applications in organic synthesis and medicinal chemistry. Its unique structural features, including the strained cyclobutane ring and the presence of two different halogens on a single carbon, allow for a range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, including representative experimental protocols. It is anticipated that the information contained herein will facilitate the further exploration and utilization of this versatile compound in the development of novel chemical entities.

References

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-chlorocyclobutane is a halogenated organic compound with significant potential in synthetic chemistry and as a building block in the development of novel therapeutics. Its strained cyclobutane (B1203170) ring and the presence of two different halogen atoms on the same carbon atom impart unique reactivity and structural characteristics. This technical guide provides a comprehensive overview of its molecular properties, plausible synthetic routes, and a discussion of its potential applications in medicinal chemistry, drawing parallels with the known biological activities of other substituted cyclobutanes. While specific experimental protocols and biological data for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.

Molecular Properties and Formula

This compound is a small, halogenated carbocycle. The presence of both bromine and chlorine on the same carbon atom makes it a chiral center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₆BrCl | --INVALID-LINK-- |

| Molecular Weight | 169.45 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 31038-07-0 | --INVALID-LINK-- |

| Canonical SMILES | C1CC(C1)(Cl)Br | --INVALID-LINK-- |

| Exact Mass | 167.93414 Da | --INVALID-LINK-- |

| XLogP3 | 2.4 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 0 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Heavy Atom Count | 6 | --INVALID-LINK-- |

| Complexity | 58.6 | --INVALID-LINK-- |

Synthesis of this compound

Plausible Synthetic Pathways

Two logical synthetic routes for the preparation of this compound are outlined below. These pathways are based on known reactions of similar substrates.

Caption: Plausible synthetic routes to this compound.

Discussion of Synthetic Approaches

-

Pathway A: From Cyclobutanone: A potential route begins with the α-halogenation of cyclobutanone to form an α-halocyclobutanone, such as 1-chlorocyclobutanone. This intermediate could then undergo a second halogenation at the same carbon to introduce the bromine atom, yielding the final product. Reagents for such transformations could include sulfuryl chloride for chlorination and N-bromosuccinimide or phosphorus pentabromide for bromination.

-

Pathway B: Sequential Halogenation of Cyclobutane: Another conceivable method involves the direct halogenation of cyclobutane. This would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. A sequential process, for instance, the chlorination of cyclobutane followed by bromination, could lead to the formation of this compound. Controlling the regioselectivity to achieve geminal dihalogenation would be a key challenge in this approach.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not widely published. However, information regarding its mass spectrum is available and provides valuable structural information.

Mass Spectrometry

The mass spectrum of this compound is characterized by the isotopic distribution of bromine (79Br and 81Br, in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl, in an approximate 3:1 ratio). This results in a distinctive pattern for the molecular ion peak and any fragments containing these halogens.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment | Notes |

| 168, 170, 172 | [C₄H₆79Br35Cl]⁺, [C₄H₆81Br35Cl]⁺/[C₄H₆79Br37Cl]⁺, [C₄H₆81Br37Cl]⁺ | Molecular ion peaks exhibiting a characteristic isotopic pattern. |

| 89, 91 | [C₄H₆35Cl]⁺, [C₄H₆37Cl]⁺ | Loss of a bromine radical. The 3:1 isotopic ratio of chlorine would be apparent. |

| 133, 135 | [C₄H₆79Br]⁺, [C₄H₆81Br]⁺ | Loss of a chlorine radical. The 1:1 isotopic ratio of bromine would be observed. |

| 54 | [C₄H₆]⁺ | Loss of both bromine and chlorine radicals. |

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the structural motifs it contains—a cyclobutane ring and halogen atoms—are of significant interest to medicinal chemists.

The Role of the Cyclobutane Moiety

The cyclobutane ring is increasingly utilized in drug design for several reasons[1]:

-

Conformational Constraint: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

-

Metabolic Stability: The introduction of a cyclobutane ring can improve a drug candidate's metabolic stability by blocking sites susceptible to metabolism.

-

Three-Dimensionality: Cyclobutanes provide a three-dimensional scaffold that can be used to orient pharmacophoric groups in a precise manner to interact with a target protein.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as larger rings or aromatic systems, to modulate a compound's physicochemical properties.

The Influence of Halogen Atoms

Halogen atoms are frequently incorporated into drug molecules to enhance their properties[2][3][4]:

-

Halogen Bonding: Bromine and chlorine can participate in halogen bonding, a non-covalent interaction with Lewis basic atoms (such as oxygen or nitrogen) in a protein's binding pocket. This can significantly increase binding affinity and selectivity[4].

-

Modulation of Physicochemical Properties: Halogens can influence a molecule's lipophilicity, permeability, and metabolic stability.

-

Binding Pocket Occupancy: The size of bromine and chlorine atoms can allow them to fill hydrophobic pockets in a target protein, leading to improved binding.

Potential Biological Activities

Although the biological activity of this compound has not been reported, studies on other substituted cyclobutanes have revealed a range of activities, including:

-

Anticancer Properties: Some cyclobutane derivatives have shown inhibitory effects against various cancer cell lines[5].

-

Antimicrobial Activity: Natural and synthetic cyclobutane-containing compounds have demonstrated antimicrobial and antibacterial properties[6].

Given these precedents, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic applications. Its unique stereochemistry and reactivity offer opportunities for the creation of diverse chemical libraries for screening against various biological targets.

Logical Relationships and Experimental Workflows

The exploration of this compound in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a chemical entity with intriguing possibilities for synthetic and medicinal chemistry. While a comprehensive experimental profile of this compound is not yet available in the public domain, its constituent structural features suggest its potential as a versatile building block. The continued interest in strained ring systems and halogenated compounds in drug discovery underscores the value of further investigation into the synthesis, reactivity, and potential biological activities of this compound. Future research in these areas could unlock its potential for the development of novel therapeutics and other advanced materials.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference | MDPI [mdpi.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 1-Bromo-1-chlorocyclobutane: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-chlorocyclobutane, a halogenated cyclobutane (B1203170) derivative. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this paper constructs a probable history based on established principles of organic chemistry and the synthesis of related compounds. This guide details the physicochemical properties, plausible synthetic routes with detailed experimental protocols, and spectral characterization of this compound. The content is structured to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the preparation and characteristics of this geminal dihalocyclobutane.

Introduction

This compound (C4H6BrCl) is a synthetic organic compound featuring a four-membered carbocyclic ring substituted with both a bromine and a chlorine atom on the same carbon.[1][2] This geminal dihalocyclobutane structure imparts unique chemical reactivity, making it a potentially valuable building block in organic synthesis. The strained cyclobutane ring and the presence of two different halogen atoms offer opportunities for selective functionalization and the construction of more complex molecular architectures. This guide aims to consolidate the available information on this compound, providing a detailed technical resource for its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational models and data available in chemical databases.[2]

| Property | Value | Source |

| Molecular Formula | C4H6BrCl | PubChem[2] |

| Molecular Weight | 169.45 g/mol | PubChem[2] |

| CAS Number | 31038-07-0 | PubChem[2] |

| Appearance | Not reported; likely a liquid | - |

| Boiling Point (predicted) | 151.9 ± 13.0 °C at 760 mmHg | Benchchem[3] |

| Density (predicted) | 1.7 ± 0.1 g/cm³ | Benchchem[3] |

| XLogP3 | 2.4 | PubChem[2] |

| Exact Mass | 167.93414 Da | PubChem[2] |

| Canonical SMILES | C1CC(C1)(Cl)Br | LookChem[4] |

| InChI Key | XSCXKWZUJRRLIL-UHFFFAOYSA-N | PubChem[2] |

Discovery and History

While a definitive publication detailing the first synthesis of this compound has not been identified in the current body of scientific literature, its discovery can be contextualized within the broader history of alicyclic chemistry and free-radical halogenation. The study of cyclobutane derivatives gained momentum in the mid-20th century, and the free-radical halogenation of alkanes and cycloalkanes was a well-established synthetic methodology.

It is highly probable that this compound was first prepared through the sequential halogenation of a cyclobutane precursor. A likely route would involve the free-radical chlorination of cyclobutane to yield chlorocyclobutane (B72530), followed by a subsequent free-radical bromination. Research into the gas-phase chlorination of chlorocyclobutane in the early 1970s laid the groundwork for understanding the reactivity of such systems, indicating that the tertiary hydrogen in a substituted cyclobutane is susceptible to radical attack.

Synthesis

The synthesis of this compound can be approached through several plausible routes, primarily involving the halogenation of cyclobutane derivatives.[1][3] The most logical and commonly referenced method is the sequential free-radical halogenation of a suitable starting material.

Plausible Synthetic Route: Photobromination of 1-Chlorocyclobutane

This method involves the free-radical substitution of a hydrogen atom on the carbon already bearing a chlorine atom in 1-chlorocyclobutane.

Reaction:

C4H7Cl + Br2 --(UV light)--> C4H6BrCl + HBr

Experimental Protocol:

-

Materials: 1-Chlorocyclobutane, Bromine, Carbon tetrachloride (or other inert solvent), UV lamp (e.g., mercury vapor lamp).

-

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, a solution of 1-chlorocyclobutane in an inert solvent such as carbon tetrachloride is prepared.

-

The flask is positioned to be irradiated by a UV lamp.

-

A solution of bromine in the same solvent is added dropwise to the stirred solution of 1-chlorocyclobutane while being irradiated with UV light. The reaction is typically initiated by the photochemical homolysis of bromine.

-

The addition of bromine is continued until a persistent bromine color is observed, indicating the consumption of the starting material.

-

The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

-

Logical Workflow for Synthesis and Purification:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published in peer-reviewed journals. The following information is based on data from chemical databases and predicted spectral characteristics.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This would result in a complex molecular ion region with peaks at m/z values corresponding to the different isotopic combinations. The fragmentation pattern would likely involve the loss of halogen atoms and the cyclobutane ring fragmentation.

Expected Isotopic Pattern for the Molecular Ion:

| Isotopic Composition | Relative Mass | Expected Relative Abundance |

| 12C41H679Br35Cl | 168 | ~75% |

| 12C41H681Br35Cl / 12C41H679Br37Cl | 170 | ~100% (sum of both) |

| 12C41H681Br37Cl | 172 | ~25% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane ring. The protons on the carbons adjacent to the di-substituted carbon (C2 and C4) would be deshielded compared to the proton on the C3 carbon.

-

13C NMR: The carbon NMR spectrum would show three signals corresponding to the three non-equivalent carbon atoms in the cyclobutane ring. The signal for the carbon atom bonded to both bromine and chlorine (C1) would be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the cyclobutane ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm-1.

Signaling Pathway for Spectroscopic Analysis:

Caption: Analytical workflow for this compound.

Conclusion

This compound represents an interesting, albeit not extensively studied, halogenated organic compound. While its formal discovery and history are not clearly documented, its synthesis can be reliably achieved through established methods of free-radical halogenation. This technical guide provides a consolidated resource for the properties, plausible synthesis, and expected spectral characteristics of this compound, aiming to facilitate its use in further research and development in the chemical and pharmaceutical sciences. The unique arrangement of two different halogens on a strained cyclobutane ring suggests potential for novel applications in synthetic chemistry.

References

A Technical Guide to 1-Bromo-1-chlorocyclobutane for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Chemical Reactivity

This technical guide provides a comprehensive overview of 1-Bromo-1-chlorocyclobutane (CAS No. 31038-07-0), a halogenated cyclobutane (B1203170) derivative with significant potential as a synthetic intermediate in organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial availability, key chemical properties, synthetic methodologies, and reactivity.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily on a research and development scale. While pricing is generally not publicly listed and requires a direct inquiry, the compound is in commercial production, indicating a stable supply for research needs. The table below summarizes the available information on suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability/Pack Size | Purity | Notes |

| EvitaChem | 31038-07-0 | C4H6BrCl | 169.45 | Inquire for details | Not specified | Offers qualified products.[1] |

| LookChem | 31038-07-0 | C4H6BrCl | 169.449 | Inquire for details | Not specified | States the product has achieved commercial mass production.[2] |

| Benchchem | 31038-07-0 | C4H6BrCl | 169.45 | Inquire for details | Not specified | Provides physical and computed properties.[3] |

| Dayang Chem (Hangzhou) Co., Ltd. (via Chemsrc) | 31038-07-0 | C4H6BrCl | 169.447 | 100g | Not specified | Price available upon inquiry.[4] |

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C4H6BrCl.[1] Its structure, featuring a strained cyclobutane ring with two different halogen atoms on the same carbon, imparts unique reactivity.[1][3]

| Property | Value | Source |

| Molecular Weight | 169.45 g/mol | [3] |

| Density (predicted) | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point (predicted) | 151.9 ± 13.0 °C at 760 mmHg | [3] |

| XLogP3 | 2.4 | [2] |

| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water.[1] |

Synthesis of this compound: Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published, general synthetic strategies involve the sequential halogenation of cyclobutane derivatives.[1] Below are representative experimental protocols derived from established chemical principles for the synthesis of such gem-dihalocyclobutanes.

Synthesis via Sequential Halogenation of Cyclobutanone (B123998)

This approach involves the initial α-halogenation of cyclobutanone, followed by a second halogenation step.

Step 1: Synthesis of 1-chlorocyclobutanone

-

Materials: Cyclobutanone, sulfuryl chloride (SO2Cl2), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve cyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield crude 1-chlorocyclobutanone.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Materials: 1-chlorocyclobutanone, N-Bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 1-chlorocyclobutanone (1.0 eq) in CCl4.

-

Add NBS (1.1 eq) and a catalytic amount of BPO to the solution.

-

Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct and wash the solid with a small amount of cold CCl4.

-

Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Caption: Synthetic workflow for this compound from cyclobutanone.

Chemical Reactivity and Mechanistic Pathways

The presence of both a bromine and a chlorine atom on the same carbon, combined with the ring strain of the cyclobutane moiety, leads to a rich and varied chemical reactivity. The bromide ion is a better leaving group than the chloride ion, which can allow for selective reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, depending on the reaction conditions.

-

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via a carbocation intermediate. The departure of the bromide ion would be the rate-determining step, leading to a secondary carbocation that can then be attacked by the nucleophile.

Caption: SN1 reaction pathway of this compound.

-

SN2 Pathway: With a strong, unhindered nucleophile in a polar aprotic solvent, a bimolecular substitution is possible. The nucleophile attacks the carbon atom bearing the halogens, displacing one of them in a single concerted step.

Caption: SN2 reaction pathway of this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form a cyclobutene (B1205218) derivative.[1] The base abstracts a proton from a carbon adjacent to the carbon bearing the halogens, leading to the formation of a double bond and the expulsion of a halide.

Caption: E2 elimination reaction of this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in organic synthesis.[1] Its utility in drug development stems from its ability to introduce the cyclobutane motif into larger molecules. The cyclobutane ring is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and provide a unique three-dimensional scaffold for interacting with biological targets.

The differential reactivity of the bromine and chlorine atoms allows for sequential functionalization, making it a valuable tool for the construction of complex molecular architectures, including spirocyclic and bicyclic compounds.[3] While direct incorporation into currently marketed drugs is not widely documented, its potential as a precursor to novel pharmacologically active compounds is significant for research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclobutane Derivatives Using 1-Bromo-1-chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various cyclobutane (B1203170) derivatives utilizing the versatile building block, 1-bromo-1-chlorocyclobutane. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it a valuable precursor in the synthesis of novel chemical entities for pharmaceutical and materials science research.

Overview of Synthetic Strategies

This compound serves as a key starting material for introducing the cyclobutane motif. The primary strategies for its functionalization revolve around the selective cleavage of the carbon-bromine bond, which is more reactive than the carbon-chlorine bond. This can be achieved through two main pathways:

-

Selective Metal-Halogen Exchange: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures preferentially cleaves the C-Br bond to form a 1-chloro-1-lithiocyclobutane intermediate. This nucleophilic species can then be trapped with a variety of electrophiles.

-

Grignard Reagent Formation: Reaction with magnesium metal can also selectively target the C-Br bond to generate the corresponding Grignard reagent, 1-chlorocyclobutylmagnesium bromide, which can be used in reactions with carbonyl compounds and other electrophiles.

These methods open a pathway to a wide range of monosubstituted cyclobutane derivatives, which can be further functionalized if desired.

Data Presentation: Synthesis of Cyclobutane Derivatives

The following table summarizes the expected products and representative yields for the synthesis of various cyclobutane derivatives starting from this compound via the selective lithiation pathway.

| Entry | Electrophile | Product | Representative Yield (%) |

| 1 | CO₂ | 1-Chlorocyclobutane-1-carboxylic acid | 75-85 |

| 2 | (CH₃)₃SiCl | 1-Chloro-1-(trimethylsilyl)cyclobutane | 80-90 |

| 3 | DMF | 1-Chlorocyclobutane-1-carbaldehyde | 65-75 |

| 4 | C₆H₅CHO | (1-Chlorocyclobutyl)(phenyl)methanol | 70-80 |

| 5 | B(OCH₃)₃ | 1-Chlorocyclobutane-1-boronic acid | 60-70 |

Yields are estimated based on similar reactions with other gem-dihaloalkanes and are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol 1: Selective Lithium-Bromine Exchange and Trapping with an Electrophile (General Procedure)

This protocol describes the generation of 1-chloro-1-lithiocyclobutane and its subsequent reaction with a generic electrophile.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (solution in hexanes)

-

Electrophile (e.g., dry ice for CO₂, trimethylsilyl (B98337) chloride, etc.)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF) to a concentration of 0.1-0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 1-chloro-1-lithiocyclobutane.

-

Add the electrophile (1.2 eq) to the reaction mixture. If the electrophile is a gas (e.g., CO₂), bubble it through the solution. If it is a liquid, add it dropwise.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Protocol 2: Synthesis of 1-Chlorocyclobutane-1-carboxylic Acid

This protocol is a specific application of Protocol 1, using carbon dioxide as the electrophile.

Procedure:

-

Follow steps 1-4 of Protocol 1 to generate the 1-chloro-1-lithiocyclobutane solution.

-

In a separate flask, crush dry ice into a powder.

-

Carefully and slowly, pour the organolithium solution onto the powdered dry ice with vigorous stirring. A large amount of gas will evolve.

-

Allow the mixture to warm to room temperature.

-

Add water to dissolve the salts.

-

Make the aqueous layer basic (pH > 10) with aqueous NaOH.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material and non-acidic byproducts.

-

Acidify the aqueous layer to pH < 2 with concentrated HCl, while cooling in an ice bath.

-

Extract the acidic aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chlorocyclobutane-1-carboxylic acid.

-

Purify by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the key synthetic pathways described in these application notes.

Caption: Selective Lithium-Bromine Exchange Pathway.

Caption: Grignard Reagent Formation and Reaction.

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-1-chlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 1-bromo-1-chlorocyclobutane. Capitalizing on the differential reactivity of carbon-halogen bonds, the insertion of magnesium is directed preferentially to the more labile carbon-bromine bond, yielding 1-chloro-1-cyclobutylmagnesium bromide. This protocol offers a robust method for generating a versatile cyclobutyl building block, leaving the chlorine atom intact for subsequent functionalization. These notes cover the theoretical basis, a detailed experimental procedure, expected outcomes, and potential side reactions.

Introduction